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Compound of Interest

Compound Name: Heptamidine

Cat. No.: B15561420 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic characteristics of

Heptamidine, scientifically known as 4,4'-(heptane-1,7-diyl)bis(benzenecarboximidamide). Due

to the limited availability of experimentally derived spectra in publicly accessible databases, this

document presents a comprehensive overview based on predicted spectroscopic data, rooted

in the compound's chemical structure. This guide is intended to support research, drug

development, and quality control activities by offering a foundational understanding of

Heptamidine's spectral behavior.

Chemical Structure and Properties
IUPAC Name: 4,4'-(heptane-1,7-diyl)bis(benzenecarboximidamide) CAS Number: 94345-47-8

Chemical Formula: C₂₁H₂₈N₄ Molecular Weight: 352.48 g/mol

Heptamidine is a symmetrical molecule featuring a central heptane chain linking two

benzamidine moieties at the para position. The presence of aromatic rings, an aliphatic chain,

and amidine functional groups dictates its characteristic spectroscopic signature.

Predicted Spectroscopic Data
The following tables summarize the predicted data for Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for Heptamidine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) Solvent: DMSO-d₆

Protons
Chemical Shift
(ppm)

Multiplicity Integration

Ar-H (ortho to

C(NH)NH₂)
7.8 - 7.9 d 4H

Ar-H (meta to

C(NH)NH₂)
7.4 - 7.5 d 4H

-CH₂- (benzylic) 2.6 - 2.7 t 4H

-CH₂- (aliphatic) 1.6 - 1.7 p 4H

-CH₂- (central

aliphatic)
1.3 - 1.4 p 2H

-NH₂ 9.0 - 9.5 br s 4H

=NH 8.5 - 9.0 br s 2H

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) Solvent: DMSO-d₆
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Carbon Chemical Shift (ppm)

C=N (amidine) 165 - 167

Ar-C (ipso, attached to C(NH)NH₂) 128 - 130

Ar-C (ortho to C(NH)NH₂) 129 - 131

Ar-C (meta to C(NH)NH₂) 127 - 129

Ar-C (ipso, attached to heptane) 145 - 147

-CH₂- (benzylic) 35 - 37

-CH₂- (aliphatic, C2 & C6) 31 - 33

-CH₂- (aliphatic, C3 & C5) 28 - 30

-CH₂- (central aliphatic, C4) 29 - 31

Mass Spectrometry (MS)
Table 3: Predicted m/z Values for Major Fragments in Mass Spectrometry Ionization Mode:

Electrospray Ionization (ESI+)

m/z Proposed Fragment

353.2387 [M+H]⁺

177.1230 [M+2H]²⁺

121.0706 [C₇H₇N₂]⁺ (Benzamidine fragment)

Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Frequencies (in cm⁻¹)
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3300 - 3500 N-H stretch Amidine (-NH₂)

3100 - 3300 =N-H stretch Amidine (=NH)

3000 - 3100 C-H stretch (aromatic) Aromatic Ring

2850 - 2960 C-H stretch (aliphatic) Heptane Chain

1640 - 1680 C=N stretch Amidine

1500 - 1600 C=C stretch Aromatic Ring

1400 - 1450 C-H bend (aliphatic) Heptane Chain

800 - 850 C-H out-of-plane bend
para-disubstituted Aromatic

Ring

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic

compound like Heptamidine.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of Heptamidine.

Methodology:

Sample Preparation: Accurately weigh approximately 5-10 mg of Heptamidine and dissolve

it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete

dissolution, using gentle warming or sonication if necessary.

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR

spectrometer.

Data Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include

a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower

natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer

relaxation delay may be required.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Calibrate the chemical shift scale using the residual

solvent peak as a reference (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Mass Spectrometry
Objective: To determine the mass-to-charge ratio of Heptamidine and its fragments.

Methodology:

Sample Preparation: Prepare a dilute solution of Heptamidine (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrument Setup:

Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole,

Time-of-Flight).

Optimize the ESI source parameters, including spray voltage, capillary temperature, and

gas flow rates.

Data Acquisition:

Introduce the sample solution into the mass spectrometer via direct infusion or through a

liquid chromatography system.

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to

collision-induced dissociation (CID) to generate fragment ions.
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and

characteristic fragment ions.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Heptamidine.

Methodology:

Sample Preparation:

KBr Pellet Method: Mix a small amount of Heptamidine (1-2 mg) with approximately 100

mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press

it into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrument Setup: Place the KBr pellet or the ATR accessory in the sample compartment of

an FTIR spectrometer.

Data Acquisition: Record the background spectrum (of the empty sample holder or KBr

pellet). Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum. Analyze

the positions, shapes, and intensities of the absorption bands to identify the functional

groups.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of

Heptamidine.
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Caption: Experimental workflow for the spectroscopic analysis of Heptamidine.
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Caption: Relationship between Heptamidine's structure and its spectroscopic features.
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To cite this document: BenchChem. [Spectroscopic Profile of Heptamidine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15561420#spectroscopic-analysis-of-heptamidine-
nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b15561420#spectroscopic-analysis-of-heptamidine-nmr-ms-ir
https://www.benchchem.com/product/b15561420#spectroscopic-analysis-of-heptamidine-nmr-ms-ir
https://www.benchchem.com/product/b15561420#spectroscopic-analysis-of-heptamidine-nmr-ms-ir
https://www.benchchem.com/product/b15561420#spectroscopic-analysis-of-heptamidine-nmr-ms-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15561420?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

